1-(7-ethyl-1H-indol-3-yl)ethanone
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Overview
Description
1-(7-ethyl-1H-indol-3-yl)ethanone is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-ethyl-1H-indol-3-yl)ethanone typically involves the alkylation of indole derivatives. One common method is the Friedel-Crafts acylation of 7-ethylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(7-ethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-(7-ethyl-1H-indol-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-ethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(7-ethyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives to highlight its uniqueness:
1-(1-ethyl-1H-indol-3-yl)ethanone: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
3-acetylindole: Another indole derivative with acetyl group at a different position, resulting in distinct chemical and biological properties.
1-(1-methyl-1H-indol-3-yl)-1-ethanone: Methyl substitution instead of ethyl, affecting its chemical behavior and applications.
These comparisons underscore the importance of the specific substitution pattern in determining the properties and applications of indole derivatives.
Properties
CAS No. |
219297-26-4 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(7-ethyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(8(2)14)7-13-12(9)10/h4-7,13H,3H2,1-2H3 |
InChI Key |
LAJJNEOKIXORKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C |
Origin of Product |
United States |
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